1-(2-Ethoxyphenyl)-3-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
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Description
1-(2-Ethoxyphenyl)-3-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound with potential applications in scientific research. It is a urea derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Characterization
Urea derivatives, including those with oxadiazole rings, have been synthesized and characterized to explore their potential applications in various scientific fields. The synthesis processes often involve innovative approaches to achieve high yields and specific properties. For instance, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids without racemization, yielding products under milder conditions, which is both environmentally friendly and cost-effective (Thalluri et al., 2014). Similarly, the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride has led to the formation of oxadiazole derivatives, highlighting the versatility of urea and oxadiazole synthesis (Warburton, 1966).
Molecular Rearrangement and New Derivatives
Research has also focused on molecular rearrangement techniques to create new derivatives of urea and oxadiazole compounds. These methods have resulted in the formation of novel heterocycles, demonstrating the potential for generating a wide variety of compounds with tailored properties (Klásek et al., 2007).
Antimicrobial and Anticancer Activity
Several studies have evaluated the antimicrobial and anticancer activities of urea and oxadiazole derivatives. For example, specific urea derivatives have shown promise in enzyme inhibition and anticancer investigations, suggesting their potential as therapeutic agents (Mustafa et al., 2014). Another study synthesized oxadiazole derivatives and tested their anticancer activity against human cancer cell lines, indicating good to moderate activity and underscoring the potential of these compounds in cancer research (Yakantham et al., 2019).
Antioxidant and Acaricidal Activity
Research into the antioxidant properties of oxadiazole derivatives has revealed the potential of these compounds in combating oxidative stress, further expanding their application scope (George et al., 2010). Additionally, the synthesis of optically pure oxadiazol-2(3H)-ones with acaricidal activity highlights the agricultural applications of these compounds, particularly in pest control (Bosetti et al., 1994).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-4-28-17-11-6-5-10-16(17)21-19(25)22-20-24-23-18(29-20)14-8-7-9-15(12-14)30(26,27)13(2)3/h5-13H,4H2,1-3H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYREULHUOSDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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